molecular formula C21H19N3O3 B306716 Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate

Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate

Cat. No. B306716
M. Wt: 361.4 g/mol
InChI Key: BUVDOLBOFSGGNF-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate, also known as MDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MDQ belongs to the class of hydrazones and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity has been shown to be beneficial in the treatment of cancer and inflammatory diseases. Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has also been found to reduce inflammation and oxidative stress in various disease models. Additionally, Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has also been found to exhibit a wide range of biological activities, making it useful for studying various disease models. However, there are also some limitations to using Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for research on Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its potential as a treatment for Alzheimer's and Parkinson's diseases. Another area of interest is its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and its potential as a treatment for various types of cancer. Additionally, more research is needed to fully understand the biochemical and physiological effects of Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate and its potential side effects.

Synthesis Methods

Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate can be synthesized by reacting 2,8-dimethyl-3-quinolinecarboxaldehyde with 4-carbethoxybenzohydrazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final product, Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate. The synthesis of Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.

properties

Product Name

Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 4-[(E)-[(2,8-dimethylquinoline-3-carbonyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C21H19N3O3/c1-13-5-4-6-17-11-18(14(2)23-19(13)17)20(25)24-22-12-15-7-9-16(10-8-15)21(26)27-3/h4-12H,1-3H3,(H,24,25)/b22-12+

InChI Key

BUVDOLBOFSGGNF-WSDLNYQXSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

SMILES

CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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